

4-Methyl-1,2-pentadiene chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methyl-1,2-pentadiene

Cat. No.: B14711112

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **4-Methyl-1,2-pentadiene**

Introduction and Scope

4-Methyl-1,2-pentadiene (CAS No. 13643-05-5), also known as Isopropylallene, is a member of the allene class of organic compounds.^{[1][2][3]} Allenes are characterized by a unique structural motif where one carbon atom forms double bonds with two adjacent carbon atoms (a cumulated diene system).^[4] Historically viewed as mere curiosities, allenes are now recognized as versatile and valuable intermediates in organic synthesis, with over 150 known natural products containing an allene or cumulene fragment.^[4]

This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering a detailed exploration of the chemical and physical properties of **4-Methyl-1,2-pentadiene**. We will delve into its molecular architecture, spectroscopic signature, and characteristic reactivity. The narrative emphasizes the causality behind its properties, providing insights grounded in established chemical principles and supported by authoritative references.

Molecular Architecture

The chemical behavior of **4-Methyl-1,2-pentadiene** is a direct consequence of its unique molecular structure. Understanding its bonding and geometry is fundamental to predicting its reactivity.

Bonding and Hybridization in the Allene Core

Allenes possess a central carbon atom that is sp-hybridized, forming a linear sigma bond framework with its two adjacent sp²-hybridized carbon atoms.^{[5][6]} The two unhybridized p-orbitals on the central carbon are orthogonal (mutually perpendicular). Each of these p-orbitals overlaps with a p-orbital on one of the adjacent sp² carbons to form two perpendicular π -bonds.^[5] This arrangement is distinct from conjugated dienes, where the π -systems are parallel and delocalized.

Caption: Molecular structure and hybridization of **4-Methyl-1,2-pentadiene**.

Three-Dimensional Geometry

A key consequence of the orthogonal π -bonds is that the planes containing the substituents on the terminal carbons are also orthogonal.^[5] This geometric constraint is critical. While **4-Methyl-1,2-pentadiene** itself is achiral, allenes with two different substituents on each terminal carbon exhibit axial chirality, a feature that has been harnessed in asymmetric synthesis.^{[4][6]}

Physicochemical Characteristics

The fundamental physical and chemical identifiers for **4-Methyl-1,2-pentadiene** are summarized below. These properties are essential for experimental design, purification, and safety assessments.

Property	Value	Source(s)
IUPAC Name	4-Methyl-1,2-pentadiene	[2] [7]
Synonyms	Isopropylallene	[3]
CAS Number	13643-05-5	[1] [2] [3] [7]
Molecular Formula	C ₆ H ₁₀	[1] [2] [7]
Molecular Weight	82.14 g/mol	[1] [2] [7]
Boiling Point	67.2 - 69.9 °C at 760 mmHg	[1] [3]
Density	0.674 - 0.706 g/cm ³	[1] [2] [3]
Refractive Index (n ²⁰ /D)	1.421 - 1.423	[1] [2]
SMILES	CC(C)C=C=C	[2]

Spectroscopic Profile: A Guide to Structural Elucidation

Spectroscopic techniques are indispensable for the identification and characterization of allenes. The unique electronic structure of **4-Methyl-1,2-pentadiene** gives rise to a distinctive spectroscopic signature.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides clear indicators of the allene structure. The terminal $=\text{CH}_2$ protons of an allene typically resonate in the region of δ 4.5-5.0 ppm.[4] For **4-Methyl-1,2-pentadiene**, one would expect:

- A multiplet for the two terminal vinylic protons ($=\text{CH}_2$).
- A multiplet for the vinylic proton at C3 ($-\text{CH}=$).
- A multiplet for the methine proton at C4 ($-\text{CH}(\text{CH}_3)_2$).
- A doublet for the six equivalent methyl protons ($-\text{CH}(\text{CH}_3)_2$).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is perhaps the most definitive tool for identifying an allene. The central, sp-hybridized carbon (C2) exhibits a highly characteristic and deshielded chemical shift, typically appearing far downfield around δ 200 ppm.[4] The terminal sp²-hybridized carbons (C1 and C3) resonate in a region typical for alkyne carbons, around δ 80-90 ppm.[4] The remaining sp³-hybridized carbons of the isopropyl group will appear in the standard upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for the rapid identification of the allene functional group. Allenes display a characteristic, strong absorption band corresponding to the asymmetric C=C=C stretching vibration. This band typically appears in the range of 1950-1970 cm^{-1} , a relatively uncongested region of the IR spectrum. A weaker symmetric stretching band may be observed around 1060 cm^{-1} .

Mass Spectrometry (MS)

In mass spectrometry, **4-Methyl-1,2-pentadiene** will exhibit a molecular ion peak (M^+) at an m/z value corresponding to its molecular weight (approximately 82.14). High-resolution mass spectrometry (HRMS) can confirm the molecular formula C_6H_{10} .^[7] Fragmentation patterns would likely involve the loss of methyl ($M-15$) and isopropyl ($M-43$) fragments, which can aid in structural confirmation.

Chemical Reactivity and Synthetic Landscape

The cumulated double bonds of allenes are regions of high electron density, making them more reactive than simple alkenes and alkynes and rendering them susceptible to a variety of chemical transformations.^[6]

The Duality of the Cumulated Pi System

The two π -bonds in **4-Methyl-1,2-pentadiene** are electronically distinct. Electrophilic attack can occur at either the C1-C2 or C2-C3 double bond. The regioselectivity of these reactions is influenced by the substitution pattern and the nature of the electrophile, leading to a rich and sometimes complex reaction chemistry.^[8]

Electrophilic Additions: Regiochemical Considerations

Electrophilic addition is a cornerstone of allene chemistry.^[5] The protonation of an allene can lead to either a stable allylic cation or a vinyl cation. For instance, the addition of HBr to the parent allene (propadiene) yields 2-bromopropene, suggesting that the reaction proceeds through a pathway that favors the formation of a vinyl cation or a bridged intermediate, rather than the more stable allyl cation that would lead to 3-bromopropene (allyl bromide).^[5] In the case of **4-Methyl-1,2-pentadiene**, electrophilic attack is expected to occur at the terminal C1 position, leading to a tertiary allylic cation, which is a highly stabilized intermediate. Subsequent nucleophilic attack would lead to the thermodynamically favored product.

Cycloaddition Reactions

Allenes are excellent partners in cycloaddition reactions, participating in both [4+2] (Diels-Alder) and [2+2] cycloadditions to form a wide variety of cyclic compounds.^{[4][9]} One of the double bonds can act as a dienophile in a Diels-Alder reaction, or the allene can undergo

cycloaddition with various unsaturated compounds to synthesize heterocycles like furans, pyridines, and indoles.[5][6]

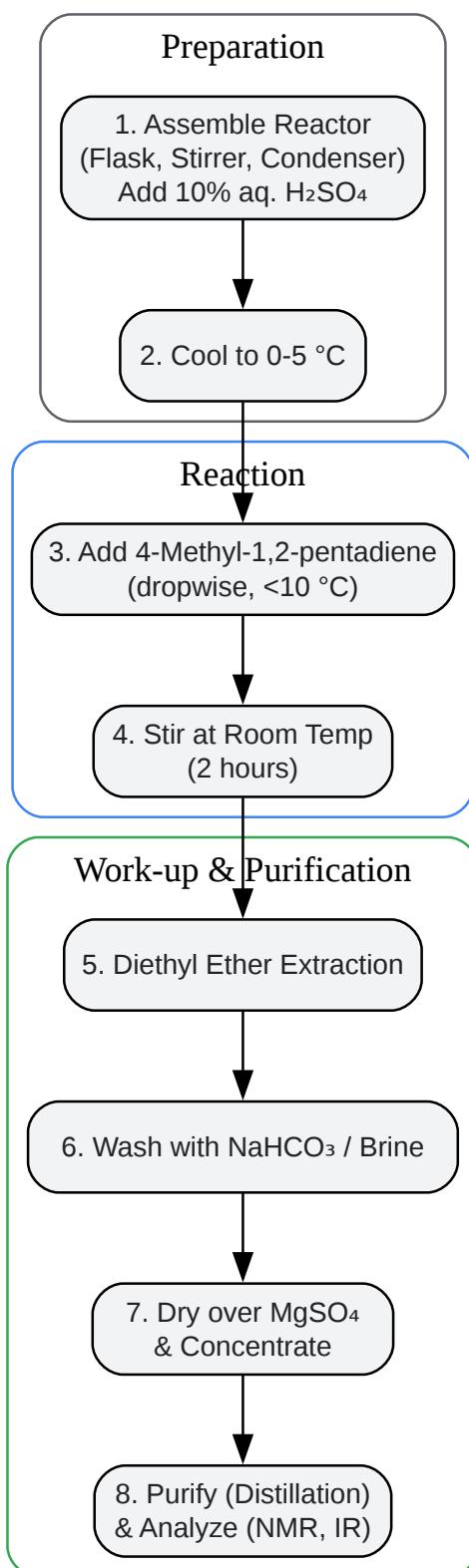
Transition-Metal Catalyzed Transformations

The reactivity of allenes can be precisely controlled and channeled into enantioselective transformations using transition metal catalysts (e.g., palladium, rhodium, gold).[6][9] These reactions often proceed via allylic intermediates and have become powerful tools for constructing complex molecules with high stereochemical control.[4]

Experimental Protocol: Acid-Catalyzed Hydration

This section provides a representative protocol for the acid-catalyzed hydration of **4-Methyl-1,2-pentadiene**, a classic electrophilic addition reaction that illustrates its core reactivity.

Principle and Rationale


In the presence of a strong acid catalyst (e.g., H_2SO_4) and water, **4-Methyl-1,2-pentadiene** undergoes hydration. The reaction proceeds via Markovnikov addition of a proton to the terminal sp^2 carbon (C1). This regioselectivity is driven by the formation of the most stable carbocation intermediate, a resonance-stabilized tertiary allylic cation. Nucleophilic attack by water on this cation, followed by deprotonation, yields an enol intermediate. This enol will rapidly tautomerize to the more stable keto form, yielding 4-methyl-2-pentanone as the final product.

Step-by-Step Methodology

- **Reactor Setup:** To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 25 mL of a 10% (v/v) aqueous sulfuric acid solution.
- **Temperature Control:** Cool the flask to 0-5 °C using an ice-water bath.
- **Reagent Addition:** While stirring vigorously, add 4.1 g (0.05 mol) of **4-Methyl-1,2-pentadiene** dropwise from the dropping funnel over a period of 20 minutes, maintaining the internal temperature below 10 °C.

- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2 hours.
- Work-up: Transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether (2 x 25 mL).
- Neutralization: Combine the organic layers and wash sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
- Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification and Analysis: The crude product (4-methyl-2-pentanone) can be purified by fractional distillation. The structure and purity should be confirmed by ^1H NMR, ^{13}C NMR, and IR spectroscopy.

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the acid-catalyzed hydration of **4-methyl-1,2-pentadiene**.

Safety, Handling, and Storage

Allenes are generally reactive and should be handled with care.^[9] While specific toxicity data for **4-Methyl-1,2-pentadiene** is limited, data for the isomeric compound 4-Methyl-1,3-pentadiene (CAS 926-56-7) indicates it is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.^{[10][11]}

- **Handling:** Use in a well-ventilated area, preferably a chemical fume hood. All equipment must be grounded to prevent static discharge.^[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- **Storage:** Store in a tightly closed container in a cool, dry, well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.^[12]
- **Safety:** Allenes can be prone to polymerization.^[9] It is recommended to work with small quantities and store them away from heat and light to minimize risk.^[9]

Conclusion

4-Methyl-1,2-pentadiene exemplifies the unique structural and reactive properties of the allene functional group. Its orthogonal π -system gives rise to a distinctive spectroscopic signature, particularly in ^{13}C NMR, and dictates a rich chemistry characterized by electrophilic additions and cycloadditions. For the synthetic chemist, its value lies in its potential as a versatile building block for the construction of more complex acyclic and cyclic molecules, particularly through modern transition-metal-catalyzed methods. A thorough understanding of its fundamental properties, as outlined in this guide, is paramount for its safe and effective application in research and development.

References

- Wikipedia. (n.d.). Allenes.
- ChemBK. (n.d.). **4-Methyl-1,2-pentadiene**.
- Stenutz, R. (n.d.). **4-methyl-1,2-pentadiene**.
- Ma, S. (2009). Electrophilic Addition and Cyclization Reactions of Allenes. *Accounts of Chemical Research*, 42(10), 1679–1688. [\[Link\]](#)
- Michigan State University Department of Chemistry. (n.d.). Allene Chemistry.
- Hassan, Z., & Modasser, M. (2023). Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. *Molecules*, 28(2), 696. [\[Link\]](#)

- NIST. (n.d.). 1,2-Pentadiene, 4-methyl-. In NIST Chemistry WebBook.
- LookChem. (n.d.). Cas 13643-05-5, 1,2-Pentadiene,4-methyl-.
- PubChem. (n.d.). 4-Methyl-1,3-pentadiene.
- NIST. (n.d.). Gas phase ion energetics data for 1,2-Pentadiene, 4-methyl-. In NIST Chemistry WebBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. 4-methyl-1,2-pentadiene [stenutz.eu]
- 3. lookchem.com [lookchem.com]
- 4. Allenes - Wikipedia [en.wikipedia.org]
- 5. Chemical Reactivity [www2.chemistry.msu.edu]
- 6. Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2-Pentadiene, 4-methyl- [webbook.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. echemi.com [echemi.com]
- 10. 4-Methyl-1,3-pentadiene | C6H10 | CID 13555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-Methyl-1,2-pentadiene chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14711112#4-methyl-1-2-pentadiene-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com